molecular formula C5H5N5 B082880 1H-Pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 13877-56-0

1H-Pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B082880
CAS No.: 13877-56-0
M. Wt: 135.13 g/mol
InChI Key: MPDXYVOXVJOKIN-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound with the molecular formula C5H5N5. This compound is part of the pyrazolo[4,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. The structure consists of a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties and reactivity .

Scientific Research Applications

1H-Pyrazolo[4,3-d]pyrimidin-7-amine has significant applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit CDK2, which is crucial for cell cycle regulation.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Biochemical Analysis

Biochemical Properties

It has been found that similar pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of CDK2, a cyclin-dependent kinase . This suggests that 1H-Pyrazolo[4,3-d]pyrimidin-7-amine might interact with enzymes such as CDK2 and potentially other proteins or biomolecules.

Cellular Effects

Similar compounds have shown significant inhibitory activity against various cell lines . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been found to inhibit CDK2 . This suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-d]pyrimidin-7-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitrile with formamide under reflux conditions can yield this compound . Another method includes the use of multi-component reactions involving pyrazole derivatives, aldehydes, and amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
  • 1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1H-Pyrazolo[3,4-b]pyridine

Uniqueness: 1H-Pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern and its potent inhibitory activity against CDK2. Compared to other similar compounds, it exhibits superior cytotoxic activities against various cancer cell lines, making it a promising candidate for anticancer drug development .

Properties

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDXYVOXVJOKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160776
Record name 7-Aminopyrazolo(4,3-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13877-56-0
Record name 1H-Pyrazolo[4,3-d]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13877-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminopyrazolo(4,3-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo[4,3-d]pyrimidin-7-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81390
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Aminopyrazolo(4,3-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitro-1H-5-pyrazolecarbonitrile (6.25 g, 45.3 mmol) in ethanol (100 mL) was treated with 10% Palladium on carbon (0.50 g) and hydrogenated in a Parr shaker at 50 psi for 18 hours. The catalyst was removed by filtration through a pad of diatomaceous earth. The filtrate was then treated with formamidine acetate (37.7 g, 0.363 mol) then the mixture was heated at reflux for one hour. The mixture was cooled and then approximately 50 mL of the solvent was removed under reduced pressure. The precipitate which formed was isolated by filtration and washed with ethyl acetate (3×25 mL) then discarded. The filtrate was concentrated under reduced pressure to a volume of approximately 40 mL. The mixture was heated to dissolve all of the material then applied to a silica gel column which was eluted with ethyl acetate/methanol (8:2). The appropriate fractions were concentrated to give the title compound (3.85 g, 61%) which contained 18% formamidine acetate by weight as determined by 1H NMR: 1H NMR (DMSO-d6, 400 MHz) δ 13.3 bs, 1H), 8.15 (s, 1H) 8.07 (s, 1H), 7.47 (bs, 2H); RP-HPLC (Hypersil HS C18, 5 μm, 100 A, 250×4.6 mm; 5%-100% acetonitrile-0.05 M ammonium acetate over 25 min, 1 mL/min) tr 4.95 min; MS: MH+ 136.1, M−H+ 134.1
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why are researchers interested in synthesizing 5,7-substituted pyrazolo[4,3-d]pyrimidine derivatives?

A1: Pyrazolo[4,3-d]pyrimidines have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors. [] This particular study focuses on synthesizing 5,7-substituted pyrazolo[4,3-d]pyrimidine derivatives as potential kinase inhibitors. Kinases play crucial roles in regulating various cellular processes, and their dysregulation is implicated in several diseases, making them attractive drug targets.

Q2: What is significant about the synthesis described in this paper?

A2: The research highlights the serendipitous discovery and characterization of a novel, highly conjugated heteroaromatic ring system, 4,9-dichloro-2,7-diisopropyl-1,3,5,5b,6,8,10,10b-octaazacyclopenta[h,i]aceanthrylene. [] This compound serves as a valuable intermediate in the synthesis of N-benzyl-5-chloro-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, a key precursor for generating diverse pyrazolo[4,3-d]pyrimidine analogues. Notably, this synthetic route allows for further modifications at the 5 and 7 positions of the pyrazolo[4,3-d]pyrimidine scaffold.

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